REACTION_CXSMILES
|
Cl[CH:2]=[C:3](Cl)Cl.[CH2:6]([O:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([O:10][C:11](=[O:13])[C:12]1[C:12](=[CH:3][CH:2]=[CH:2][CH:3]=1)[C:11]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:13])[CH2:7][CH2:8][CH3:9]
|
Name
|
Ixan-SGA resin
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
while constantly stirring the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure for preparing the solution
|
Type
|
CUSTOM
|
Details
|
to yield a fine powder
|
Type
|
CUSTOM
|
Details
|
from forming
|
Type
|
DISSOLUTION
|
Details
|
Complete dissolution
|
Type
|
DISSOLUTION
|
Details
|
After complete dissolution
|
Type
|
STIRRING
|
Details
|
stir the resulting solution constantly for another 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to yield a clear yellow solution
|
Type
|
FILTRATION
|
Details
|
After filtering the Ixan solution through a millipore
|
Type
|
FILTRATION
|
Details
|
filtering apparatus with a filter
|
Type
|
ADDITION
|
Details
|
diameter, add the plasticizers
|
Type
|
STIRRING
|
Details
|
again stir the solution for another 12 hours
|
Duration
|
12 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH:2]=[C:3](Cl)Cl.[CH2:6]([O:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([O:10][C:11](=[O:13])[C:12]1[C:12](=[CH:3][CH:2]=[CH:2][CH:3]=1)[C:11]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:13])[CH2:7][CH2:8][CH3:9]
|
Name
|
Ixan-SGA resin
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
while constantly stirring the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure for preparing the solution
|
Type
|
CUSTOM
|
Details
|
to yield a fine powder
|
Type
|
CUSTOM
|
Details
|
from forming
|
Type
|
DISSOLUTION
|
Details
|
Complete dissolution
|
Type
|
DISSOLUTION
|
Details
|
After complete dissolution
|
Type
|
STIRRING
|
Details
|
stir the resulting solution constantly for another 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to yield a clear yellow solution
|
Type
|
FILTRATION
|
Details
|
After filtering the Ixan solution through a millipore
|
Type
|
FILTRATION
|
Details
|
filtering apparatus with a filter
|
Type
|
ADDITION
|
Details
|
diameter, add the plasticizers
|
Type
|
STIRRING
|
Details
|
again stir the solution for another 12 hours
|
Duration
|
12 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |